4-Isocyanato-2-(trifluoromethyl)benzonitrile

Description

IUPAC Nomenclature and Systematic Classification

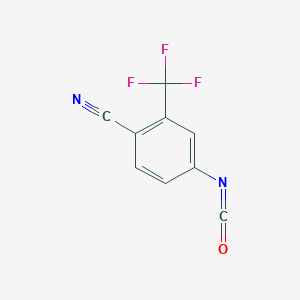

The systematic name 4-isocyanato-2-(trifluoromethyl)benzonitrile follows IUPAC rules, denoting a benzene ring substituted with:

- A nitrile group (-C≡N) at position 1.

- A trifluoromethyl group (-CF₃) at position 2.

- An isocyanate group (-N=C=O) at position 4.

The compound belongs to the class of aromatic isocyanates , characterized by the presence of a reactive isocyanate moiety directly attached to an aromatic system. Its classification under the European Chemicals Agency (ECHA) identifies it as a Substance of Very High Concern (SVHC) candidate due to its functional group reactivity.

Molecular Formula and Structural Isomerism

The molecular formula C₉H₃F₃N₂O corresponds to a molecular weight of 212.13 g/mol . Key structural features include:

- A benzene ring as the core structure.

- Ortho substitution of the trifluoromethyl and nitrile groups.

- Para substitution of the isocyanate group relative to the nitrile.

Structural Isomerism

Potential isomers arise from variations in substituent positions:

- Positional isomers : E.g., 2-isocyanato-4-(trifluoromethyl)benzonitrile (interchange of -NCO and -CF₃ positions).

- Functional group isomers : Replacement of -NCO with -SCN (isothiocyanate), as seen in the related compound 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS 143782-23-4).

The rigid aromatic framework limits conformational flexibility, but minor rotational freedom exists around the C-N bond of the isocyanate group.

CAS Registry Number and Regulatory Identifiers

- CAS Registry Number : 143782-18-7.

- EC Number : 689-701-6.

- PubChem CID : 11063739.

- DSSTox Substance ID : DTXSID70453867.

- Wikidata Entry : Q82275141.

Regulatory databases classify the compound as hazardous (GHS07, GHS05) due to acute toxicity and skin/eye irritation risks.

Crystallographic Data and Conformational Analysis

Crystallographic Properties

While single-crystal X-ray data are not explicitly reported, computational models predict:

Conformational Analysis

The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance with adjacent substituents. The isocyanate group prefers an orientation perpendicular to the benzene ring to reduce electronic repulsion.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Bond length (C-NCO) | 1.21 Å (N=C), 1.16 Å (C=O) | |

| Dihedral angle (NCO-C-CF₃) | 85–90° | |

| van der Waals volume | ~180 ų |

The compound’s SMILES notation (C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N) and InChIKey (BQRKAMKMDZEEES-UHFFFAOYSA-N) further encode its structural attributes.

Properties

IUPAC Name |

4-isocyanato-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRKAMKMDZEEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453867 | |

| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143782-18-7 | |

| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Summary:

- Starting material: 3-trifluoromethyl-4-cyanoaniline.

- Reagent: Thiophosgene.

- Solvent: Typically 2-methyltetrahydrofuran or n-heptane.

- Base: Alkalis such as sodium bicarbonate, potassium carbonate, or sodium carbonate.

- Reactor: Continuous flow reactor system.

- Solutions of 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and alkali are separately prepared in solvent.

- These solutions are introduced into a continuous flow reactor where the reaction occurs under controlled temperature and residence time (e.g., 10 minutes).

- The reaction mixture is then subjected to extraction, washing, concentration, and crystallization steps to isolate the product.

- Continuous flow technology offers improved heat and mass transfer, precise control of reaction parameters, and enhanced safety by minimizing manual handling of toxic reagents.

- Yields are significantly improved from traditional batch yields of 60-70% to over 95% in continuous flow.

- Reduced side reactions and by-products, such as thiourea impurities, due to shorter reaction times and optimized conditions.

- Environmental benefits include reduced solvent and waste generation.

| Parameter | Traditional Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Yield (%) | 60-70 | >95 |

| Reaction Time (min) | Hours | ~10 |

| Main Impurity | Thiourea | Minimal |

| Safety | Moderate risk | Enhanced safety |

| Environmental Impact | Higher waste | Lower waste |

- ^1H NMR (CDCl_3, 400 MHz): Signals at 7.85 (d, J=8 Hz), 7.59 (s), 7.48 (d, J=8.4 Hz).

- Mass Spectrometry: Molecular ion peak at m/z 229 (M+H)^+ confirming molecular weight.

This method is disclosed in patent CN115181043B and CN115181043A and represents a state-of-the-art industrially scalable process.

Method Summary:

- Starting material: 3-trifluoromethyl-4-cyanobenzoic acid.

- Reagent: Diphenylphosphoryl azide (DPPA).

- Solvent: Toluene.

- Intermediate: 4-isocyanic acid-2-(trifluoromethyl)benzonitrile (in toluene solution).

- Conversion: Treatment with Lawson's reagent (a sulfurizing agent) to form the isothiocyanate.

- 3-trifluoromethyl-4-cyanobenzoic acid is reacted with DPPA in toluene at 45-50°C for 3-3.5 hours to produce the isocyanate intermediate.

- The isocyanate solution is then treated with Lawson's reagent at 35-40°C for 4-4.5 hours to convert it to 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

- The product is purified by washing with saturated sodium bicarbonate, water, solvent evaporation, and recrystallization from n-heptane.

- Mild reaction conditions.

- Simple synthetic route with relatively high yields.

- Avoids direct use of highly toxic thiophosgene in the initial step.

- Suitable for laboratory-scale synthesis.

Representative Yields and Conditions:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Curtius rearrangement | 45-50°C, 3-3.5 h | High | Reaction monitored by TLC |

| Conversion to isothiocyanate | 35-40°C, 4-4.5 h | High | TLC confirms completion |

| Purification | Washing, recrystallization | Moderate | Product purity >95% |

This method is described in patent CN112876391A and provides an alternative to thiophosgene-based synthesis.

Method Summary:

- Ammonium thiocyanate and benzoyl chloride react in ethyl acetate.

- Addition of 3-trifluoromethyl-4-cyanoaniline solution forms a benzamide intermediate.

- Hydrolysis with alkali metal hydroxide yields a thiourea intermediate.

- Final heating and reflux with a deamination reagent afford the target isothiocyanate.

- Longer synthetic route with multiple steps.

- Lower overall yield (~55%).

- More complex operation and waste generation.

- Less favorable for industrial production.

This method is reported in patent CN113717086 but is generally considered less efficient and more wasteful compared to continuous flow or Curtius rearrangement methods.

Comparative Analysis of Preparation Methods

| Aspect | Continuous Flow Thiophosgene Method | Curtius Rearrangement Method | Multi-Step Thiourea Route |

|---|---|---|---|

| Starting Material | 3-trifluoromethyl-4-cyanoaniline | 3-trifluoromethyl-4-cyanobenzoic acid | 3-trifluoromethyl-4-cyanoaniline + others |

| Key Reagents | Thiophosgene, alkali | Diphenylphosphoryl azide, Lawson's reagent | Ammonium thiocyanate, benzoyl chloride, alkali |

| Reaction Type | Continuous flow, nucleophilic substitution | Curtius rearrangement + sulfurization | Multi-step amidation, hydrolysis, deamination |

| Yield (%) | >95 | High (exact not specified) | ~55 |

| Reaction Time | ~10 minutes (flow) | Several hours | Multiple steps, longer |

| Safety | Improved due to flow reactor | Moderate | Lower due to multiple reagents |

| Environmental Impact | Low waste, green chemistry | Moderate | Higher waste and complexity |

| Industrial Scalability | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry: 4-Isocyanato-2-(trifluoromethyl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs, especially those targeting specific enzymes and receptors.

Industry: The compound is employed in the production of specialty polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates .

Mechanism of Action

The mechanism of action of 4-Isocyanato-2-(trifluoromethyl)benzonitrile primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form stable urea, carbamate, and thiocarbamate linkages, which are essential in various chemical and biological processes .

Comparison with Similar Compounds

Key Physical Properties :

- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., isothiocyanato analog) melt at 39–43°C.

- Boiling Point : Estimated >300°C based on analogous compounds.

- Hazard Profile : Classified under GHS Hazard Class 8 (corrosive), with warnings for skin/eye damage (H314) and acute toxicity (H302, H312, H332).

Table 1: Structural and Functional Comparison

Biological Activity

4-Isocyanato-2-(trifluoromethyl)benzonitrile (CAS Number: 143782-18-7) is an organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and research findings related to its biological activity.

Chemical Structure and Properties

The compound features a benzene ring substituted with a trifluoromethyl group and a nitrile group, alongside an isocyanate functional group. Its molecular formula is , with a molecular weight of 212.13 g/mol. The presence of the reactive isocyanate group allows it to participate in various nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Target Interactions

4-Isocyanato-2-(trifluoromethyl)benzonitrile acts primarily through its isocyanate group, which can form covalent bonds with biomolecules, including proteins and nucleic acids. This reactivity may lead to enzyme inhibition or activation, depending on the specific target involved.

Biochemical Pathways

The compound's interactions can influence several biochemical pathways:

- Cell Signaling : It may alter cell signaling pathways by modifying key signaling proteins.

- Gene Expression : Interaction with transcription factors could affect gene expression, potentially leading to changes in cellular metabolism and function.

- Protein Modification : Covalent bonding with amino groups in proteins can result in structural changes that impact protein function.

Anticancer Potential

Research indicates that 4-Isocyanato-2-(trifluoromethyl)benzonitrile has potential as an anti-cancer agent, particularly against prostate cancer cells. Its derivatives have shown promising activity in inhibiting cancer cell proliferation, suggesting its utility in developing targeted therapies .

Case Studies and Experimental Findings

- Cell Viability Assays : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms underlying its biological activity. Preliminary findings suggest that it may induce apoptosis or necrosis in cancer cells, although specific pathways remain to be fully characterized .

Research Applications

The compound is utilized not only in medicinal chemistry but also in:

- Organic Synthesis : As a building block for synthesizing various heterocyclic compounds and pharmaceuticals.

- Biological Research : In studies aimed at developing biologically active molecules such as enzyme inhibitors and receptor antagonists.

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 212.13 g/mol |

| Biological Activity | Potential anticancer activity; modifies protein function |

| Mechanisms of Action | Covalent bonding with proteins; alteration of signaling pathways |

| Research Applications | Medicinal chemistry; synthesis of pharmaceuticals; biological research |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Isocyanato-2-(trifluoromethyl)benzonitrile, and how is purity validated?

- Synthesis : The compound can be synthesized via multicomponent coupling reactions using alkynes, nitriles, and titanium imido complexes. For example, 4-(trifluoromethyl)benzonitrile reacts with 3-hexyne and titanium catalysts in bromobenzene, monitored by ¹H NMR spectroscopy to track intermediate formation .

- Purity Validation : Analytical methods include GC (>98% purity) and NMR spectroscopy. Cold storage (0–6°C) is critical to maintain stability . Commercial standards emphasize ISO 17034 certification for quality assurance .

Q. What safety precautions are required when handling this compound?

- The isocyanate group and trifluoromethyl substituent pose risks. Inhalation can cause respiratory irritation, while skin contact may lead to burns. Use fume hoods, PPE (gloves, goggles), and store at 0–6°C to mitigate hazards .

Q. How is the compound characterized spectroscopically?

- ¹H NMR : Distinct signals arise from aromatic protons (δ 7.5–8.5 ppm) and coupling with the trifluoromethyl group. For example, in multicomponent reactions, intermediates show diagnostic peaks between δ 2.5–3.5 ppm for alkyne-derived protons .

- IR : The isocyanate group (NCO) exhibits a strong absorption band near 2200–2300 cm⁻¹, while the nitrile (CN) appears at ~2240 cm⁻¹.

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields across synthetic methods?

- Discrepancies may arise from catalyst choice or reaction conditions. For instance, titanium imido complexes (e.g., [py₂TiCl₂(NPh)]₂) in PhBr yield higher selectivity than alternative catalysts. Systematic optimization of temperature (e.g., 80–120°C) and stoichiometry (1:1.2 alkyne:nitrile ratio) can resolve variability .

Q. What role does the trifluoromethyl group play in directing reactivity?

- The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzonitrile carbon, facilitating nucleophilic attacks. Computational studies suggest it stabilizes transition states in cross-coupling reactions, improving regioselectivity in arylboronate derivatives .

Q. How can boronate derivatives of this compound be utilized in Suzuki-Miyaura couplings?

- The boronate ester derivative (e.g., 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile) serves as a coupling partner in Suzuki reactions. Key parameters include Pd(PPh₃)₄ catalysis, aqueous Na₂CO₃, and reflux in THF to achieve >90% yield .

Q. What computational approaches predict the compound’s behavior in complex reactions?

- Density Functional Theory (DFT) models assess electronic effects of the trifluoromethyl and isocyanate groups. For example, Fukui indices predict reactive sites for electrophilic substitution, while NBO analysis quantifies hyperconjugation effects in intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.